N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide
Description
N-{2-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide is a synthetic compound featuring a 3-hydroxy-2-oxoindole core linked to a phenyl ring via an acetyl group, with a methanesulfonamide substituent on the phenyl ring. Its structure combines aromatic, carbonyl, and sulfonamide functionalities, which are critical for interactions with biological targets.
Properties
IUPAC Name |
N-[2-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-25(23,24)19-13-8-4-2-6-11(13)15(20)10-17(22)12-7-3-5-9-14(12)18-16(17)21/h2-9,19,22H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQIIXXDNXEERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylated indole.
Sulfonamide Formation: The acetylated indole is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indole moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural Analogues
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA)
- Structure : EA shares the 3-hydroxy-2-oxoindole core but replaces the phenyl-methanesulfonamide group with an ethyl-acetamide chain.
- Activity: EA exhibits potent antitumor effects in melanoma and colon cancer by inducing apoptosis via mitochondrial pathways (e.g., cytochrome c release, caspase activation) and modulating STAT1 signaling. IC50 values for EA in HT-29 colon cancer cells are dose-dependent, with significant apoptosis observed at 20–80 μM .
- Key Difference : The absence of a sulfonamide group in EA may reduce its binding affinity for sulfonamide-sensitive targets, such as viral polymerases, but enhances its interaction with intracellular apoptotic regulators .
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Structure : This compound retains the methanesulfonamide group but replaces the indole-acetyl-phenyl backbone with a pyrazole-phenyl system.
- The pyrazole ring may enhance rigidity and target specificity compared to the indole core in the target compound .
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide
- Structure : Features a tosyl (4-methylbenzenesulfonamide) group and an indole linked to an acetylphenyl moiety.
Functional Group Analysis
Pharmacological Insights
- Antiviral Potential: The target compound’s methanesulfonamide group is structurally analogous to known sulfonamide-based antiviral agents, suggesting possible inhibition of viral enzymes through sulfonamide-protein interactions .
- However, its acetyl-phenyl linkage could stabilize interactions with extracellular domains of receptors .
Biological Activity
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 374.41 g/mol. Its structure features a sulfonamide group, which is known for its significant biological activity, particularly in antimicrobial applications. The presence of the indole moiety contributes to its potential pharmacological effects.
Key Structural Features:
- Sulfonamide Group: Characteristic of many antibiotics.
- Indole Derivative: Known for various biological activities including anti-cancer and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Derivative: Starting from appropriate indole precursors.
- Acetylation: Introducing an acetyl group to enhance biological activity.
- Sulfonamide Formation: Reaction with sulfonamide reagents to yield the final product.
Antimicrobial Activity
Sulfonamides have been historically recognized for their antibacterial properties. This compound may exhibit similar effects due to its structural components.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Limited effectiveness |
Anticancer Potential
Research indicates that compounds with indole structures often demonstrate anticancer properties. The specific activity of this compound against various cancer cell lines is still under investigation, but preliminary studies suggest potential efficacy in inhibiting tumor growth.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Dihydropteroate Synthase: Similar to other sulfonamides.
- Induction of Apoptosis in Cancer Cells: Via the modulation of signaling pathways associated with cell survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antileishmanial Activity: A related compound demonstrated significant inhibition against Leishmania donovani, suggesting potential for similar activity in this compound .
- Evaluation in Cancer Models: Compounds with similar indole structures showed promising results in preclinical models for breast and lung cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
